molecular formula C10H17NO B8739732 Hexahydro-3,3-dimethylindolizin-7(1H)-one CAS No. 106051-16-5

Hexahydro-3,3-dimethylindolizin-7(1H)-one

Cat. No.: B8739732
CAS No.: 106051-16-5
M. Wt: 167.25 g/mol
InChI Key: PMKWMVHAGZXDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-3,3-dimethylindolizin-7(1H)-one is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

106051-16-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3,3-dimethyl-1,2,5,6,8,8a-hexahydroindolizin-7-one

InChI

InChI=1S/C10H17NO/c1-10(2)5-3-8-7-9(12)4-6-11(8)10/h8H,3-7H2,1-2H3

InChI Key

PMKWMVHAGZXDLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2N1CCC(=O)C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dihydro-2,2-dimethyl-2H-pyrrole (900 mg, 9.3 mmol) was added to acetonitrile (90 ml) in a 250 ml round bottom flask, fitted with water condenser. ZnCl2 (0.5M) in THF (23 ml, 11.6 mmol) was added to the solution and warmed to 60° C. 2-(Trimethylsiloxy)-1,3-butadiene (2.6 g, mmol, 18.4 mmol) was added to the mixture and heated at 90° C. overnight. The solution was cooled to room temperature and diluted with dichloromethane (90 ml) and 1N HCl (90 ml). The two layers were separated, the aqueous layer was basified with NH3 (28%) in H2O, and extracted with dichloromethane. The organic layer was washed with brine and dried with Na2SO4. Solid was removed by filtration and mother liquor was concentrated in vacuo to give 250 mg brown color oil. This oil was further purified by column chromatography (100% ethyl acetate to 95% ethyl acetate: 5% methanol) to give a light yellow oil (170 mg, 11% yield).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
23 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
11%

Synthesis routes and methods II

Procedure details

3,4-Dihydro-2,2-diemthyl-2H-pyrrole (900 mg, 9.3 mmol) was added to acetonitrile (90 ml) in a 250 ml round bottom flask, fitted with water condenser. ZnCl2 (0.5M) in THF (23 ml, 11.6 mmol) was added to the solution and warmed to 60° C. 2-(Trimethylsiloxy)-1,3-butadiene (2.6 g, mmol, 18.4 mmol) was added to the mixture and heated at 90° C. overnight. The solution was cooled to room temperature and diluted with dichloromethane (90 ml) and 1N HCl (90 ml). The two layers were separated, the aqueous layer was basified with NH3 (28%) in H2O, and extracted with dichloromethane. The organic layer was washed with brine and dried with Na2SO4. Solid was removed by filtration and mother liquor was concentrated in vacuo to give 250 mg brown color oil. This oil was further purified by column chromatography (100% ethyl acetate to 95% ethyl acetate: 5% methanol) to give a light yellow oil (170 mg, 11% yield).
[Compound]
Name
3,4-Dihydro-2,2-diemthyl-2H-pyrrole
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
23 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
11%

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